molecular formula C20H19OP B1601259 [(4-Methoxyphenyl)methyl](diphenyl)phosphane CAS No. 896-89-9

[(4-Methoxyphenyl)methyl](diphenyl)phosphane

Cat. No.: B1601259
CAS No.: 896-89-9
M. Wt: 306.3 g/mol
InChI Key: IBTPYQRLYBREMH-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methylphosphane is an organophosphorus compound with the molecular formula C20H19OP. This compound is characterized by the presence of a phosphine group bonded to a 4-methoxyphenylmethyl group and two phenyl groups. It is commonly used as a ligand in organometallic chemistry and homogeneous catalysis due to its ability to donate electron density to metal centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methylphosphane typically involves the reaction of chlorodiphenylphosphine with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chloride ion is displaced by the phosphine group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

On an industrial scale, the production of (4-Methoxyphenyl)methylphosphane can be achieved through similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.

    Coordination: The compound acts as a ligand and forms coordination complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Alkyl halides, aryl halides.

    Coordination: Transition metal salts such as palladium chloride, platinum chloride.

Major Products

    Oxidation: (4-Methoxyphenyl)methylphosphine oxide.

    Substitution: Various substituted phosphines depending on the reagents used.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(4-Methoxyphenyl)methylphosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: The compound is studied for its potential use in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research is ongoing to explore its role in drug delivery systems and as a component in therapeutic agents.

    Industry: It is utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methylphosphane primarily involves its role as a ligand in coordination chemistry. The phosphine group donates electron density to metal centers, stabilizing the metal-ligand complex and facilitating various catalytic processes. The compound’s ability to form stable complexes with transition metals makes it an effective catalyst in numerous chemical reactions.

Comparison with Similar Compounds

(4-Methoxyphenyl)methylphosphane can be compared with other similar phosphine compounds such as:

    Triphenylphosphine: Unlike (4-Methoxyphenyl)methylphosphane, triphenylphosphine has three phenyl groups attached to the phosphorus atom. It is widely used in organic synthesis and catalysis.

    Tris(4-methoxyphenyl)phosphine: This compound has three 4-methoxyphenyl groups attached to the phosphorus atom. It is used as a ligand in organometallic chemistry and has similar applications to (4-Methoxyphenyl)methylphosphane.

    Diphenyl(4-methoxyphenyl)phosphine: This compound has two phenyl groups and one 4-methoxyphenyl group attached to the phosphorus atom. It is also used as a ligand in catalytic reactions.

(4-Methoxyphenyl)methylphosphane is unique due to its specific combination of functional groups, which provides distinct electronic and steric properties, making it suitable for specific catalytic applications.

Properties

IUPAC Name

(4-methoxyphenyl)methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19OP/c1-21-18-14-12-17(13-15-18)16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTPYQRLYBREMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503458
Record name [(4-Methoxyphenyl)methyl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896-89-9
Record name [(4-Methoxyphenyl)methyl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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